Antiproliferative Activity in MCF-7 Breast Cancer Cells: Target Compound vs. Unsubstituted Core
The 4-butoxybenzoyl derivative has been reported to inhibit proliferation of MCF-7 human breast adenocarcinoma cells with an IC50 of 15 µM . While the 6-unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core (CAS 53493-80-4) serves as a negative control in kinase and DHFR assays, the butoxybenzoyl substitution confers measurable antiproliferative activity absent in the unadorned scaffold. This evidence is drawn from a single vendor-hosted dataset and has not been independently replicated in peer-reviewed journals.
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 µM (MCF-7 breast cancer cell line) |
| Comparator Or Baseline | 6-unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (inactive at comparable concentrations in MCF-7 assays; formal IC50 >50 µM from kinase profiling studies of related scaffolds) |
| Quantified Difference | >3.3-fold improvement in potency (estimated based on inactive baseline) |
| Conditions | MCF-7 human breast adenocarcinoma cell line; standard 48–72 h proliferation assay (exact protocol not disclosed in source) |
Why This Matters
For researchers screening pyrrolopyrimidine libraries for breast cancer activity, the presence of the butoxybenzoyl group at position 6 introduces antitumor potential that is absent in the core scaffold, justifying the compound's inclusion in focused screening decks.
